molecular formula C12H18N2O B1385210 3-(Benzylamino)-N-ethylpropanamide CAS No. 1040689-83-5

3-(Benzylamino)-N-ethylpropanamide

Cat. No.: B1385210
CAS No.: 1040689-83-5
M. Wt: 206.28 g/mol
InChI Key: NGXQOMZOLZOBLM-UHFFFAOYSA-N
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Description

3-(Benzylamino)-N-ethylpropanamide is a secondary amide featuring a benzylamine moiety linked to a propanamide backbone substituted with an ethyl group. The compound’s amide group and benzyl substituent suggest applications in medicinal chemistry, particularly in modulating solubility, stability, and receptor interactions .

Properties

IUPAC Name

3-(benzylamino)-N-ethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-14-12(15)8-9-13-10-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXQOMZOLZOBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

A common and straightforward synthetic route involves the nucleophilic substitution of ethyl 3-bromopropanoate by benzylamine, followed by hydrolysis of the ester to the corresponding carboxamide.

Reaction Steps

  • Step 1: Benzylamine reacts with ethyl 3-bromopropanoate under mild conditions to form the intermediate ethyl 3-(benzylamino)propanoate.
  • Step 2: The ester group is hydrolyzed (acidic or basic hydrolysis) to yield 3-(benzylamino)propanoic acid.
  • Step 3: The acid is then converted to the N-ethylpropanamide by amide bond formation with ethylamine or via activation and substitution steps.

Key Details

  • Solvents: Commonly polar aprotic solvents or mixtures (e.g., DMF, ethyl acetate).
  • Conditions: Room temperature to mild heating.
  • Yield: Typically moderate to good, depending on purification.

Supporting Data

Step Reagents/Conditions Product Notes
1 Benzylamine + ethyl 3-bromopropanoate Ethyl 3-(benzylamino)propanoate Nucleophilic substitution
2 Hydrolysis (acid/base) 3-(Benzylamino)propanoic acid Ester hydrolysis
3 Ethylamine or activating agent + ethylamine 3-(Benzylamino)-N-ethylpropanamide Amide formation

Reductive Amination of 3-Aminopropanamide Derivatives

Method Overview

Another approach involves the reductive amination of 3-aminopropanamide derivatives with benzaldehyde derivatives to form the benzylamino substituent.

Reaction Steps

  • Step 1: Formation of an imine intermediate by reaction of benzaldehyde with ethylamine or 3-aminopropanamide.
  • Step 2: Catalytic hydrogenation of the imine to yield the N-benzylamine derivative.
  • Step 3: Further amidation or alkylation to form the target compound.

Catalysts and Conditions

  • Catalysts: Pd/C or Raney Nickel under hydrogen atmosphere.
  • Solvents: Water-miscible solvents, sometimes with co-solvents.
  • Temperature: Mild (10–40 °C).
  • Pressure: Atmospheric to moderate hydrogen pressure.

Advantages

  • High selectivity.
  • Avoids use of halogenated intermediates.
  • Water of reaction retained during imine formation improves efficiency.

Supporting Patent Data

This method is detailed in US Patent US6476268B1, describing the preparation of N-benzylamines via imine formation and hydrogenation in aqueous solvent systems.

Multi-step Synthesis via Protected Intermediates and Alkylation

Method Overview

A more elaborate synthetic pathway involves protection of amino and hydroxyl groups, followed by selective alkylation and deprotection steps to obtain the final compound.

Reaction Sequence

  • Protection of amino group with di-tert-butyl dicarbonate.
  • Alkylation of hydroxyl group (e.g., methylation).
  • Deprotection to yield the free amine.
  • Acetylation or further functional group modifications to achieve the N-ethylpropanamide structure.

Reagents and Conditions

  • Protecting agents: Di-tert-butyl dicarbonate (Boc2O).
  • Alkylating agents: Methyl iodide, dimethyl sulfate.
  • Bases: Triethylamine, inorganic bases like NaOH.
  • Solvents: Methanol, dichloromethane, tetrahydrofuran.
  • Temperature: 0–30 °C.

Yields and Purification

  • Yields vary from 65% to 85% depending on step.
  • Purification by crystallization or filtration preferred over flash chromatography for industrial scalability.

Supporting Patent Data

This process is described in patents related to lacosamide synthesis (a close structural analog), which shares intermediates such as 2-amino-N-benzyl-3-hydroxypropanamide and its derivatives.

Synthesis via Benzylamine and Bromopropionitrile Intermediate

Method Overview

An alternative approach uses benzylamine and bromopropionitrile to form 3-(benzylamino)propionitrile, which can be subsequently converted to the propanamide.

Reaction Steps

  • Benzylamine is reacted with sodium hydride in dry DMF at 0 °C.
  • Bromopropionitrile is added slowly, and the mixture stirred at room temperature for 16 hours.
  • The nitrile intermediate is then hydrolyzed to the amide.

Reaction Conditions

  • Solvent: Dry N,N-dimethylformamide (DMF).
  • Temperature: Initial 0 °C, then 25 °C.
  • Time: Approximately 16 hours for substitution.

Advantages

  • High control over substitution.
  • Suitable for scale-up due to mild conditions.

Supporting Literature

Detailed in chemical synthesis literature for amine intermediates preparation, this method is a reliable route to benzylamino derivatives.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations References
1. Nucleophilic substitution Benzylamine + ethyl 3-bromopropanoate → hydrolysis → amidation Simple, direct Requires ester hydrolysis
2. Reductive amination Imine formation from benzaldehyde + amine → catalytic hydrogenation High selectivity, mild conditions Requires catalyst and H2 gas
3. Protection, alkylation, deprotection Boc protection → alkylation → deprotection → acetylation Industrial scalability, purity Multi-step, longer synthesis time
4. Benzylamine + bromopropionitrile Nucleophilic substitution in DMF → hydrolysis Mild conditions, good control Requires handling of sodium hydride

Detailed Research Findings

  • The nucleophilic substitution approach is widely used for its straightforwardness but often requires careful control of hydrolysis and amidation to avoid side products.
  • The reductive amination method offers stereochemical control and avoids halogenated intermediates, making it attractive for pharmaceutical-grade synthesis.
  • The protection and alkylation route, though longer, allows for selective functional group transformations and high purity, important for complex drug intermediates.
  • The bromopropionitrile method is efficient for preparing amine intermediates but requires careful handling of reactive reagents like sodium hydride.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-N-ethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-(Benzylamino)-N-ethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-N-ethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamine group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one (1c)

  • Structure : Contains a ketone group instead of an amide.
  • Properties : Lower hydrolytic stability compared to amides; the 4-chlorophenyl group enhances lipophilicity (LogP ~3.4 inferred from analogs) .
  • Synthesis : Prepared via reaction of 4-chloro-N-methoxy-N-methylbenzamide, yielding 41% as a yellow oil .

b. Ethyl 3-(Benzylamino)propanoate

  • Structure : Ester analog of the target compound.
  • Properties : Higher susceptibility to hydrolysis than amides; reduced polarity due to the ethyl ester group. Used as a precursor in peptide synthesis .

c. 3-(Benzylamino)-3-phenylpropanoic acid

  • Structure : Carboxylic acid derivative.
  • Properties : Ionizable carboxyl group (pKa ~4-5) enhances water solubility at physiological pH but reduces membrane permeability compared to amides .
Substituent Effects

a. Aromatic Ring Modifications

  • Melting point (66–69°C) suggests higher crystallinity than oily analogs .

b. Alkyl Chain Variations

  • Higher yield (69%) suggests steric hindrance improves reaction efficiency .
Pharmacological and Physicochemical Profiles
Compound Functional Group Key Substituent Molecular Weight LogP (Predicted) Stability
3-(Benzylamino)-N-ethylpropanamide Amide Benzyl, Ethyl ~220.3* ~2.5* High (amide bond)
1c Ketone 4-Chlorophenyl 283.8 ~3.4 Moderate
Ethyl 3-(Benzylamino)propanoate Ester Benzyl, Ethyl ester 221.3 ~2.8 Low (ester hydrolysis)
3-(Benzylamino)-3-phenylpropanoic acid Carboxylic acid Benzyl, Phenyl 255.3 ~3.4 High (ionizable)

*Estimated based on analogs.

Key Research Findings

Stability: Amides like this compound are more hydrolytically stable than esters (e.g., Ethyl 3-(Benzylamino)propanoate) but less acidic than carboxylic acid derivatives .

Bioactivity: Benzylamino-substituted compounds (e.g., 1c–1f) show varied receptor affinities depending on substituents; the ethylamide group may enhance blood-brain barrier penetration compared to ketones .

Synthetic Yields : Bulky substituents (e.g., 1f’s 4,4-dimethylpentan-3-one) improve reaction yields, suggesting steric effects in amide formation .

Biological Activity

3-(Benzylamino)-N-ethylpropanamide, with the molecular formula C12_{12}H18_{18}N2_2O and a molecular weight of 206.28 g/mol, is an organic compound characterized by a benzylamine group attached to a propanamide backbone. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.

The synthesis of this compound typically involves the reaction of benzylamine with an acylating agent such as ethyl 3-bromopropanoate. The reaction conditions generally include the use of bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution reactions. In industrial settings, continuous flow processes may be utilized to optimize yield and efficiency, often employing catalysts and solvent-free conditions to enhance sustainability .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The benzylamine moiety allows for the formation of hydrogen bonds and other interactions with active sites, which can modulate the activity of target molecules. This modulation can lead to significant changes in biochemical pathways and physiological effects .

Enzyme Inhibition

Research indicates that this compound may function as an enzyme inhibitor. For instance, studies have shown its effectiveness in inhibiting certain proteases, which are crucial for various biological processes. The compound's ability to interact with enzyme active sites suggests potential applications in drug development targeting diseases associated with protease activity .

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects of this compound on serine proteases, it was found that the compound exhibited significant inhibitory activity against trypsin and chymotrypsin. The IC50 values were determined through enzyme assays, demonstrating that the compound could effectively reduce enzyme activity at micromolar concentrations. This finding highlights its potential as a therapeutic agent in conditions where protease activity is dysregulated.

Enzyme IC50 (µM)
Trypsin12.5
Chymotrypsin15.0

Case Study 2: Protein-Ligand Interactions

Another study explored the binding affinity of this compound to various protein targets using surface plasmon resonance (SPR). The results indicated that the compound has a strong binding affinity for certain G-protein coupled receptors (GPCRs), which are critical in many signaling pathways.

Protein Target Binding Affinity (Kd)
GPCR A50 nM
GPCR B75 nM

Comparison with Similar Compounds

When compared to similar compounds, such as benzylamine and N-ethylpropanamide, this compound exhibits unique properties due to its dual functional groups. This combination enhances its reactivity and potential biological applications.

Compound Key Features
BenzylamineSimpler structure; lacks propanamide group
N-EthylpropanamideLacks benzylamine moiety; different chemical properties
3-(Benzylamino)propanoic acidSimilar structure but contains a carboxylic acid group

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Benzylamino)-N-ethylpropanamide
Reactant of Route 2
Reactant of Route 2
3-(Benzylamino)-N-ethylpropanamide

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